

An In-depth Technical Guide to 2-Bromocinnamic Acid: Properties, Structure, and Applications

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Compound of Interest

Compound Name: 2-Bromocinnamic acid

CAS No.: 20595-39-5

Cat. No.: B7764892

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Introduction

2-Bromocinnamic acid, a halogenated derivative of cinnamic acid, is a pivotal intermediate in the landscape of advanced organic synthesis.^[1] Its unique molecular architecture, featuring a bromine atom at the ortho position of the phenyl ring relative to the α,β -unsaturated carboxylic acid group, imparts distinct reactivity that is highly sought after in pharmaceutical and materials science research.^{[1][2]} This guide provides a comprehensive technical overview of **2-bromocinnamic acid**, delving into its chemical and physical properties, stereochemical nuances, synthesis, and key applications, with a focus on providing actionable insights for researchers and drug development professionals.

Physicochemical Properties

2-Bromocinnamic acid typically appears as an off-white to pale yellow crystalline solid.^{[3][4]} The presence and position of the bromine atom significantly influence its physical and chemical characteristics compared to its isomers and parent compound, cinnamic acid.

Table 1: Key Physicochemical Properties of **2-Bromocinnamic Acid**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₇ BrO ₂	[3][5]
Molecular Weight	227.05 g/mol	[3][5]
Melting Point	215-219 °C	[3][6][7]
Boiling Point	340.0 ± 17.0 °C (Predicted)	[3][7]
Density	1.607 ± 0.06 g/cm ³	[2][3][7]
pKa	4.41 (at 25 °C)	[7]
Solubility	Soluble in DMSO and other organic solvents like ethanol and acetone; less soluble in water.	[4][7]

The ortho-bromine substituent introduces steric hindrance near the carboxylic acid group, which can impact its reactivity and intermolecular interactions.[2] This steric effect, combined with the electron-withdrawing nature of the bromine atom, modulates the electronic properties of the entire molecule.[2]

Molecular Structure and Stereochemistry

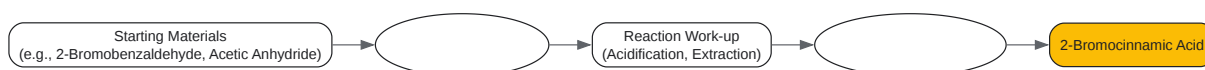
The structure of **2-bromocinnamic acid** is centered around a cinnamic acid backbone with a bromine atom substituted at the C2 position of the phenyl ring.[4] The presence of the carbon-carbon double bond in the acrylic acid side chain gives rise to the possibility of (E) and (Z) stereoisomers. The trans or (E)-isomer, where the phenyl ring and the carboxylic acid group are on opposite sides of the double bond, is the more common and thermodynamically stable form.[4]

Caption: Chemical structures of (E)- and (Z)-**2-Bromocinnamic acid**.

Synthesis of 2-Bromocinnamic Acid

2-Bromocinnamic acid is a synthetic compound and is not known to occur naturally.[3] It is typically prepared in a laboratory setting through various synthetic routes. A common method involves the bromination of cinnamic acid derivatives.[3] Another established route is the Perkin reaction, which involves the condensation of 2-bromobenzaldehyde with acetic anhydride in the presence of a weak base.

A General Synthetic Workflow:



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Caption: A generalized workflow for the synthesis of **2-Bromocinnamic acid**.

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of **2-bromocinnamic acid**.

Table 2: Spectroscopic Data for **2-Bromocinnamic Acid**

Technique	Key Features	Reference(s)
^1H NMR	Signals corresponding to aromatic protons, vinylic protons, and the carboxylic acid proton.	[3][8]
^{13}C NMR	Resonances for the carboxylic carbon, aromatic carbons (including the carbon bearing the bromine), and vinylic carbons.	[3][9]
IR Spectroscopy	Characteristic absorptions for the O-H stretch of the carboxylic acid, C=O stretch, C=C stretch of the alkene and aromatic ring, and C-Br stretch.	[3][10]
Mass Spectrometry	The molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.	[5]

Chemical Reactivity and Applications

The unique structural features of **2-bromocinnamic acid** make it a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications.[1]

Key Reactions:

- **Palladium-Catalyzed Cross-Coupling Reactions:** The ortho-bromine atom is particularly well-suited for participating in a variety of palladium-catalyzed reactions, such as Heck, Suzuki, and Sonogashira couplings. These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex organic

molecules.[1] The ortho-substitution can influence the oxidative addition step in the catalytic cycle, sometimes leading to improved yields and selectivities.[1]

- Heterocycle Synthesis: **2-Bromocinnamic acid** is a valuable precursor for the synthesis of various heterocyclic compounds. For instance, it is used in the construction of γ -lactams, which are important structural motifs found in many biologically active compounds.[1][2]

Applications in Drug Development and Research:

- Antimicrobial and Anticancer Agents: Cinnamic acid and its derivatives have garnered significant attention for their diverse biological activities.[2][11] **2-Bromocinnamic acid** and its derivatives have been investigated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2] Furthermore, some studies have explored its potential in cancer therapy, with reports of its efficacy against certain cancer cell lines.[2] The proposed mechanisms of action include the disruption of bacterial cell membranes and the induction of apoptosis in cancer cells.[2]
- Materials Science: In the realm of materials science, **2-bromocinnamic acid** serves as a precursor for the synthesis of novel polymers.[1] Its incorporation into polymer backbones can enhance properties such as thermal stability and flame retardancy.[1] Additionally, it has applications in photopolymerization processes.[2]

Experimental Protocol: A Representative Synthesis of 2,3-dibromo-3-phenylpropanoic acid from a Cinnamic Acid Derivative

The following protocol illustrates a common type of reaction involving the double bond of a cinnamic acid derivative, which is an electrophilic addition of bromine.

Objective: To synthesize 2,3-dibromo-3-phenylpropanoic acid via the electrophilic addition of bromine to trans-cinnamic acid.

Materials:

- trans-Cinnamic acid

- Dichloromethane
- 10% Bromine in dichloromethane solution
- Boiling stone

Procedure:

- In a 25-mL round-bottomed flask, combine 0.60 g of trans-cinnamic acid and 3.5 mL of dichloromethane.
- Add 2.0 mL of a 10% bromine in dichloromethane solution to the flask.
- Add a boiling stone and attach a water-cooled condenser.
- Gently reflux the reaction mixture in a water bath maintained at 45-50°C for 30 minutes. The product will begin to precipitate as the reaction proceeds.[\[12\]](#)
- If the bromine color fades during reflux, add more 10% bromine in dichloromethane solution dropwise until a faint orange color persists.[\[12\]](#)
- After the reflux period, cool the flask to room temperature, followed by further cooling in an ice-water bath for 10 minutes to ensure complete crystallization.[\[12\]](#)
- Collect the crude product by vacuum filtration using a Büchner funnel.
- Wash the crystals with three 2.0-mL portions of cold dichloromethane.[\[12\]](#)

Safety Precautions: Dichloromethane is toxic and an irritant. Bromine is volatile and highly toxic. This experiment should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[\[12\]](#)

Conclusion

2-Bromocinnamic acid stands as a testament to the power of strategic halogenation in modifying the reactivity and utility of organic molecules. Its unique combination of a reactive bromine substituent and an α,β -unsaturated carboxylic acid moiety makes it an indispensable tool for synthetic chemists. From the synthesis of complex pharmaceuticals to the development

of advanced materials, the applications of **2-bromocinnamic acid** continue to expand, underscoring its importance in driving innovation across various scientific disciplines.

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